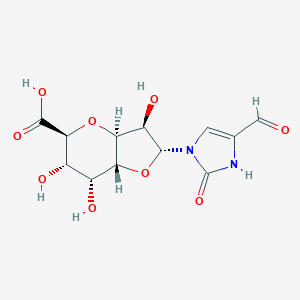
Nikkomycin So(X)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nikkomycin So(X) is a type of chitin synthase inhibitor that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of cell wall biosynthesis and fungal growth. In
Wirkmechanismus
Nikkomycin So(X) works by inhibiting chitin synthase, an enzyme that is essential for the production of fungal cell walls. Chitin synthase is responsible for catalyzing the polymerization of N-acetylglucosamine into chitin, which is a major component of fungal cell walls. By inhibiting chitin synthase, Nikkomycin So(X) disrupts the production of chitin and weakens the fungal cell wall, leading to growth inhibition and cell death.
Biochemische Und Physiologische Effekte
Nikkomycin So(X) has a number of biochemical and physiological effects that make it a valuable tool for studying the mechanisms of cell wall biosynthesis and fungal growth. In addition to inhibiting chitin synthase, Nikkomycin So(X) has been shown to affect the levels of other cell wall components, such as glucan and mannan. It has also been shown to induce the expression of stress response genes in fungi, suggesting that it may have additional effects on cell physiology.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Nikkomycin So(X) in lab experiments is its specificity for chitin synthase. By selectively inhibiting this enzyme, Nikkomycin So(X) can provide insights into the mechanisms of cell wall biosynthesis without affecting other cellular processes. However, Nikkomycin So(X) also has some limitations for lab experiments. For example, its effectiveness can be influenced by environmental factors such as pH and temperature, which can make it difficult to use in certain experimental conditions.
Zukünftige Richtungen
There are a number of future directions for research on Nikkomycin So(X). One area of interest is the development of new synthetic methods for producing the compound more efficiently. Another area of research is the study of the biochemical and physiological effects of Nikkomycin So(X) on different fungal species. Finally, there is interest in exploring the potential therapeutic applications of Nikkomycin So(X) for the treatment of fungal infections. Overall, Nikkomycin So(X) is a valuable tool for studying the mechanisms of cell wall biosynthesis and fungal growth, and its potential applications in scientific research are wide-ranging.
Wissenschaftliche Forschungsanwendungen
Nikkomycin So(X) has a number of potential applications in scientific research. One of the most promising areas of research is the study of fungal growth and cell wall biosynthesis. Nikkomycin So(X) has been shown to inhibit chitin synthase, an enzyme that is essential for the production of fungal cell walls. By inhibiting this enzyme, Nikkomycin So(X) can disrupt fungal growth and provide insights into the mechanisms of cell wall biosynthesis.
Eigenschaften
CAS-Nummer |
140447-98-9 |
|---|---|
Produktname |
Nikkomycin So(X) |
Molekularformel |
C12H14N2O9 |
Molekulargewicht |
330.25 g/mol |
IUPAC-Name |
(2R,3R,3aS,5S,6S,7R,7aR)-2-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,6,7-trihydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid |
InChI |
InChI=1S/C12H14N2O9/c15-2-3-1-14(12(21)13-3)10-6(18)8-7(23-10)4(16)5(17)9(22-8)11(19)20/h1-2,4-10,16-18H,(H,13,21)(H,19,20)/t4-,5+,6-,7-,8+,9+,10-/m1/s1 |
InChI-Schlüssel |
MCEHHDMQJDREQZ-ZVMZQBCWSA-N |
Isomerische SMILES |
C1=C(NC(=O)N1[C@H]2[C@@H]([C@H]3[C@H](O2)[C@@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C=O |
SMILES |
C1=C(NC(=O)N1C2C(C3C(O2)C(C(C(O3)C(=O)O)O)O)O)C=O |
Kanonische SMILES |
C1=C(NC(=O)N1C2C(C3C(O2)C(C(C(O3)C(=O)O)O)O)O)C=O |
Synonyme |
nikkomycin So(X) nikkomycin So-X nikkomycin SoX |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



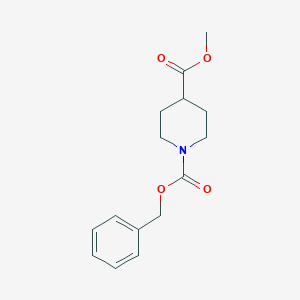

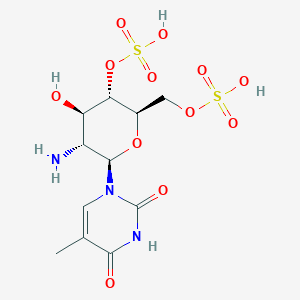
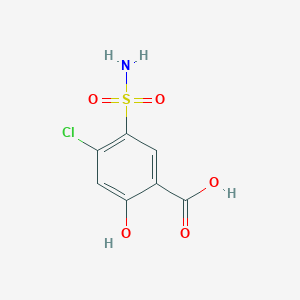
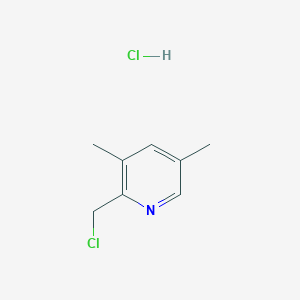

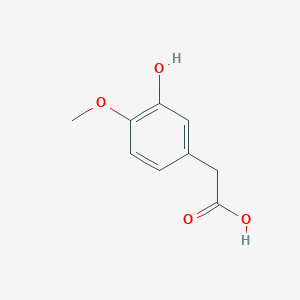
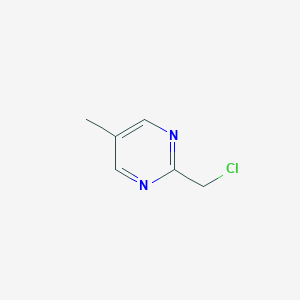
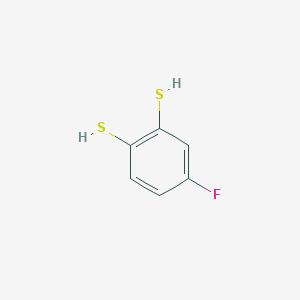
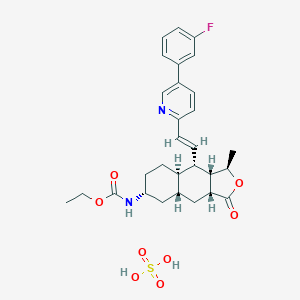
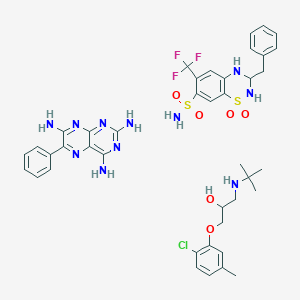
![methyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoate](/img/structure/B139169.png)
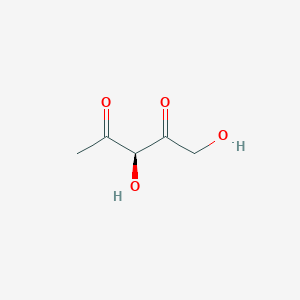
![3-Oxatricyclo[3.2.1.02,4]octan-6-ol, [1S-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)](/img/structure/B139173.png)